tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate
Description
tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is a spirocyclic compound characterized by a complex bicyclic structure containing both oxygen (oxa) and nitrogen (aza) atoms within its dispiro framework. The tert-butyl carbamate group (-Boc) at position 10 serves as a protective moiety for the secondary amine, a feature common in pharmaceutical intermediates and organic synthesis . The dispiro architecture, defined by the notation [2.0.44.43], indicates two spiro junctions connecting four distinct rings. This structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy , for unambiguous confirmation of its stereochemistry and connectivity.
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 2-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-9-8-15(11-18-15)14(10-16)6-4-5-7-14/h4-11H2,1-3H3 |
InChI Key |
ZFYQZESWDKQADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C3(C1)CCCC3 |
Origin of Product |
United States |
Preparation Methods
Step 2: Chloroethyl Sidechain Addition
Lithium diisopropylamide (LDA) in toluene mediates the reaction between the cyanide intermediate and 1-bromo-2-chloroethane at 0–20°C. After 12.5 hours, 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is obtained in 48.7% yield. The low yield here underscores the challenge of managing competing elimination pathways in alkyllithium-mediated reactions.
Step 3: Hydrogenative Cyclization and Boc Protection
Hydrogenation at 50°C under 50 psi H₂ with Raney nickel in methanol reduces the nitrile group to an amine, which spontaneously cyclizes. Subsequent treatment with tert-butyl dicarbonyl anhydride introduces the Boc protecting group, yielding tert-butyl-1,4-dioxa-10-azadispiro[4.2.4.8.25]tetradecane-10-carboxylate in 80% yield.
Step 4: Deprotection and Final Spirocyclization
Deprotection using pyridinium p-toluenesulfonate in acetone/water (7:3 v/v) at 70°C for 15 hours removes the ketal protecting group, forming the target compound in 68.2% yield. The high-temperature aqueous conditions ensure complete deprotection while minimizing ester hydrolysis.
Seven-Step Alternative Route via Malonate Derivatives
CN111620869A outlines a longer but more flexible pathway starting from ethyl malonate, enabling modular functionalization.
Steps 1–3: Malonate Functionalization
Ethyl malonate undergoes successive reductions with lithium borohydride in tetrahydrofuran (THF) and tosylation with p-toluenesulfonyl chloride in dichloromethane. These steps yield a tosylated diol intermediate in 55% overall yield, with the tosyl group enabling subsequent nucleophilic displacements.
Steps 4–5: Spirocyclization and Magnesium-Mediated Reduction
Cesium carbonate in acetonitrile induces cyclization to form a diazaspiro intermediate, followed by magnesium chip reduction in methanol to saturate the ring system. These steps achieve a combined yield of 62%, though the exothermic magnesium reaction requires careful temperature control.
Steps 6–7: Boc Protection and Final Deprotection
Boc anhydride in dichloromethane introduces the tert-butyl carbamate group, followed by palladium-catalyzed hydrogenolysis to remove residual protecting groups. The final two steps proceed in 70% yield, culminating in the target compound.
Comparative Analysis of Synthetic Routes
The four-step method excels in efficiency and scalability, while the seven-step route offers greater flexibility for derivative synthesis. Both methods require rigorous exclusion of moisture during organometallic steps.
Critical Challenges in Synthesis
Stereochemical Control
The dispiro architecture demands precise control over stereochemistry during cyclization. In the four-step method, the use of LDA ensures regioselective chloroethyl addition, but epimerization at C8 remains a concern during deprotection.
Solvent Optimization
Mixed solvent systems prove crucial:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate is not well-documented. its unique spirocyclic structure suggests that it may interact with biological targets in a specific manner. The presence of both oxygen and nitrogen atoms within the ring system could allow for hydrogen bonding and other interactions with enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms (O, N) and protective groups are widely utilized in drug discovery. Below is a detailed comparison of tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity :
- The target compound’s dispiro system ([2.0.44.43]) is distinct from simpler spiro frameworks like spiro[4.5]decane or spiro[5.6]dodecane . The additional spiro junctions may influence conformational rigidity and intermolecular interactions.
- Heteroatom placement varies: The target compound positions oxygen at ring 1 and nitrogen at ring 10, whereas analogs like the 3-oxa-7,10-diaza derivative distribute heteroatoms asymmetrically.
Functional Groups: All compounds feature a tert-butyl carbamate group, suggesting shared applications in amine protection during synthesis.
Molecular Weight and Formula :
- The spiro[5.6]dodecane analog has a molecular weight of 270.37 g/mol, providing a benchmark for estimating the target compound’s weight if its formula were disclosed.
Stability and Handling :
- Both the target compound and the spiro[4.5]decane analog are reported as stable under storage, likely due to the inert tert-butyl group. However, the absence of data for other analogs precludes broader conclusions.
Stability and Reactivity
Q & A
Q. What crystallographic techniques resolve disorder in spirocyclic structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
